1-(2-Aminophenyl)propan-1-one hydrochloride
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Overview
Description
It is a derivative of propiophenone, substituted at the β-carbon by an amino group . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopropiophenone hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of concentrated hydrochloric acid and ethanol. The mixture is refluxed on a steam bath for about 2 hours, followed by filtration and crystallization to obtain the product .
Industrial Production Methods
In industrial settings, the production of 2-Aminopropiophenone hydrochloride may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminopropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
2-Aminopropiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-Aminopropiophenone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It is known to stimulate the release of dopamine and inhibit the reuptake of epinephrine, norepinephrine, and serotonin in the central nervous system . These actions contribute to its potential stimulant effects and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methcathinone: A synthetic derivative of cathinone, known for its stimulant effects.
Ephedrine: A naturally occurring compound with similar stimulant properties.
Uniqueness
2-Aminopropiophenone hydrochloride is unique due to its specific substitution at the β-carbon by an amino group, which imparts distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in various fields .
Properties
CAS No. |
40166-54-9 |
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Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-(2-aminophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6H,2,10H2,1H3;1H |
InChI Key |
PWKXDMAACXEQMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1N.Cl |
Origin of Product |
United States |
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